N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
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Overview
Description
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is a synthetic organic compound characterized by the presence of acetyl, phenyl, trifluoromethyl, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Acetylphenyl Intermediate: The reaction begins with the acetylation of aniline to form N-(4-acetylphenyl)amine.
Introduction of Trifluoromethyl Groups:
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to introduce the hydroxy group, typically using a strong oxidizing agent like hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of trifluoromethyl groups.
N-(4-acetylphenyl)-4-chlorobutanamide: Contains a chlorine atom instead of trifluoromethyl groups.
Uniqueness
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical properties such as increased stability and lipophilicity compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F6NO3/c1-7(21)8-2-4-9(5-3-8)20-10(22)6-11(23,12(14,15)16)13(17,18)19/h2-5,23H,6H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEMWLPSYCZFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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